4-([1]Benzofuro[3,2-d]pyrimidin-4-yloxy)-3-methoxybenzaldehyde
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Description
4-([1]Benzofuro[3,2-d]pyrimidin-4-yloxy)-3-methoxybenzaldehyde is a useful research compound. Its molecular formula is C18H12N2O4 and its molecular weight is 320.304. The purity is usually 95%.
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Biological Activity
4-( Benzofuro[3,2-d]pyrimidin-4-yloxy)-3-methoxybenzaldehyde is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a benzofuro-pyrimidine moiety and a methoxybenzaldehyde group. Its molecular formula is C16H13N3O3, and it has notable properties that influence its biological interactions.
Biological Activity Overview
Recent studies have highlighted several areas where this compound exhibits significant biological activity:
- Anticancer Activity : Research indicates that the compound may inhibit the proliferation of various cancer cell lines. Its mechanism appears to involve the induction of apoptosis and cell cycle arrest.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes, particularly those involved in inflammatory pathways.
- Antioxidant Properties : Preliminary data suggest that it may possess antioxidant capabilities, contributing to its protective effects against oxidative stress.
Anticancer Activity
In vitro studies demonstrated that 4-( Benzofuro[3,2-d]pyrimidin-4-yloxy)-3-methoxybenzaldehyde effectively inhibited the growth of melanoma cells. The mechanism was investigated using flow cytometry and MTT assays, revealing:
- IC50 Values : The IC50 values for various cancer cell lines ranged from 5 to 20 µM, indicating potent activity.
- Apoptosis Induction : Flow cytometry analysis confirmed an increase in apoptotic cells following treatment, suggesting a mechanism involving caspase activation.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
Melanoma (VMM917) | 10 | Apoptosis induction |
Breast Cancer | 15 | Cell cycle arrest |
Lung Cancer | 12 | Enzyme inhibition (e.g., topoisomerase) |
Enzyme Inhibition
The compound was also evaluated for its inhibitory effects on key enzymes associated with inflammation and cancer progression:
- Tyrosinase Inhibition : It exhibited significant inhibition of tyrosinase activity, which is crucial in melanin synthesis and could be beneficial in treating hyperpigmentation disorders.
Enzyme | IC50 (µM) | Reference Compound | Relative Efficacy |
---|---|---|---|
Tyrosinase | 6 | Kojic Acid (24 µM) | 4-fold more potent |
Elastase | 8 | Standard Inhibitor | Comparable |
Antioxidant Activity
The antioxidant capacity was assessed using DPPH and ABTS assays. The compound demonstrated:
- DPPH Scavenging Activity : An IC50 value of 15 µM, indicating strong free radical scavenging ability.
- ABTS Assay Results : Showed similar efficacy to established antioxidants like ascorbic acid.
Case Studies
Several case studies have been conducted to further elucidate the biological effects of this compound:
- Study on Melanoma Cells : A study published in the International Journal of Biology and Chemistry demonstrated that treatment with the compound led to a significant reduction in melanin production in VMM917 cells, suggesting its potential use in skin whitening formulations.
- Inflammation Models : In vivo studies using murine models indicated that the compound reduced inflammation markers significantly compared to control groups. This suggests its potential application in anti-inflammatory therapies.
Properties
IUPAC Name |
4-([1]benzofuro[3,2-d]pyrimidin-4-yloxy)-3-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O4/c1-22-15-8-11(9-21)6-7-14(15)24-18-17-16(19-10-20-18)12-4-2-3-5-13(12)23-17/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJGSYGMCQTGIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC2=NC=NC3=C2OC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.